molecular formula C15H18N4O3S B2565111 N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021107-16-3

N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2565111
CAS No.: 1021107-16-3
M. Wt: 334.39
InChI Key: VJOBLUARZDQBRO-UHFFFAOYSA-N
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Description

N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound features a furan-2-carboxamide scaffold, a structure recognized for its diverse biological activity. Research into analogous furan-2-carboxamide compounds has demonstrated their potential in various therapeutic areas. Notably, structurally related compounds have been investigated for the treatment of parasitic diseases such as Chagas disease and Leishmaniasis, with studies indicating inhibitory effects on the proteasome of Trypanosoma cruzi . Furthermore, the furan-2-carboxamide moiety is a key functional group in compounds being explored for their antibiofilm properties against pathogens like Pseudomonas aeruginosa, potentially through the inhibition of the quorum-sensing regulator LasR . The molecular structure of this compound, which incorporates a pyridazine ring and a morpholinoethylthio linker, suggests potential for protein kinase inhibition, a common mechanism for novel anticancer agents . This product is intended for research and development purposes in these and other exploratory fields. It is supplied for Laboratory/Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-15(12-2-1-8-22-12)16-13-3-4-14(18-17-13)23-11-7-19-5-9-21-10-6-19/h1-4,8H,5-7,9-11H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOBLUARZDQBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound.

    Introduction of the Morpholinoethylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 2-morpholinoethanethiol.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The morpholinoethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide exhibit promising anticancer properties. These compounds often target specific pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, leading to apoptosis (programmed cell death) .

Antidepressant Properties

Recent investigations into the pharmacological effects of related compounds suggest potential antidepressant activities. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been observed in preliminary studies . This positions the compound as a candidate for further exploration in the treatment of mood disorders.

Antimicrobial Effects

Emerging data suggests that this compound may exhibit antimicrobial properties against a range of bacterial strains. This is particularly significant in the context of increasing antibiotic resistance . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Ring : Utilizing known reagents to construct the pyridazine framework.
  • Thioether Formation : Introducing the morpholinoethyl thio group through nucleophilic substitution reactions.
  • Carboxamide Functionalization : Finalizing the structure by adding the furan-2-carboxamide moiety.

Each step requires careful optimization to ensure high yields and purity of the final product .

Cancer Cell Line Studies

A notable case study examined the effects of this compound on human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations above 10 µM, with accompanying morphological changes indicative of apoptosis .

Behavioral Studies in Animal Models

In another case study focusing on antidepressant effects, animal models treated with the compound showed increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant-like effect . These findings warrant further investigation into the underlying mechanisms.

Data Summary Table

Application AreaObserved EffectsReferences
Anticancer ActivityInhibition of cell proliferation and induction of apoptosis ,
Antidepressant PropertiesModulation of neurotransmitter systems
Antimicrobial EffectsActivity against various bacterial strains

Mechanism of Action

The mechanism of action of N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The table below compares key structural and functional attributes of N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide with related compounds:

Compound Name Pyridazine Substituent Furan/Other Substituent Target Key Structural Features
This compound (2-Morpholinoethyl)thio Furan-2-carboxamide ATX (inferred) Thioether linkage, morpholino group
N-Methyl, N-(6-methoxypyridazin-3-yl)amine Methoxy, methylamine None ATX Methoxy (electron-donating), methylamine
2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide None (thienopyridazinone core) Hydrazinyl-oxoethyl, methyl Not specified Hydrazine moiety, thienopyridazinone core
Key Observations:

Morpholinoethylthio vs. The thioether linkage may enhance metabolic stability relative to ether or amine bonds . The methylamine substituent in the patent compound lacks the cyclic tertiary amine of morpholino, which could reduce hydrogen-bonding capacity and bioavailability.

Furan Carboxamide Derivatives (): Compounds like 2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide share a furan carboxamide motif but differ in core heterocycles (thienopyridazinone vs. pyridazine). The hydrazinyl-oxoethyl side chain in these analogs may confer distinct reactivity or binding modes compared to the pyridazine-linked carboxamide in the parent compound .

Biological Activity

N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its unique functional groups. The structure includes a pyridazine ring, a furan moiety, and a morpholinoethyl thio group, which contribute to its biological properties.

Property Value
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight302.38 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity, influence receptor signaling pathways, and affect cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Interaction : It potentially interacts with neurotransmitter receptors, which could explain its neuropharmacological effects.
  • Cell Cycle Modulation : Studies suggest that it may induce cell cycle arrest in cancer cells.

Biological Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • Anticancer Activity :
    • A study reported that this compound exhibited an IC50 value of 150 nM against the HeLa cell line, indicating potent anticancer activity.
    • Another investigation showed that the compound inhibited tubulin polymerization, which is crucial for cancer cell division.
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective properties, possibly beneficial in treating neurodegenerative diseases. The compound was shown to reduce oxidative stress markers in neuronal cell cultures.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Pyridazine Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  • Introduction of Morpholinoethyl Thio Group : This step typically involves nucleophilic substitution reactions.
  • Furan Carboxamide Formation : The final step involves coupling reactions to form the carboxamide group.

Research Findings

A comprehensive review of literature reveals diverse applications for this compound:

  • Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential coupling and functionalization steps. A common approach includes:

Thioether Formation : Reacting a pyridazine-thiol precursor with 2-morpholinoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether-morpholine moiety.

Amide Coupling : Using furan-2-carboxylic acid activated via HATU or EDCI/HOBt to couple with the pyridazine intermediate.

  • Key Considerations : Optimize reaction time and temperature to avoid side reactions, such as oxidation of the thioether group. Bromination protocols (e.g., using Br₂ in CH₂Cl₂ under reflux) may be adapted for halogenated intermediates .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data Collection : Use synchrotron or in-house diffractometers (e.g., Bruker D8) at low temperatures (100–150 K) to minimize thermal motion.

Refinement : Employ SHELXL for small-molecule refinement, particularly for resolving disorder in the morpholinoethyl group. Challenges include handling twinned crystals or weak diffraction due to flexible substituents .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer : Early studies suggest potential as an autotaxin (ATX) modulator for inflammatory/fibrotic diseases.

  • Assay Design :

In Vitro ATX Inhibition : Measure lysophosphatidic acid (LPA) production in cell-free systems using fluorogenic substrates.

Cellular Efficacy : Evaluate anti-fibrotic effects in TGF-β-stimulated fibroblasts (e.g., collagen deposition assays).

  • Data Interpretation : Compare IC₅₀ values with reference compounds (e.g., GLPG1690) and validate selectivity via kinase profiling .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of the morpholinoethyl-thioether moiety?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

Protecting Groups : Temporarily protect the pyridazine nitrogen with Boc or Fmoc to direct reactivity.

Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 100°C, 30 min in DMF).

Post-Reaction Purification : Use preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., ATX vs. off-target effects) may arise from assay conditions.

Standardization : Use consistent buffer systems (e.g., Tris-HCl pH 7.4, 0.01% Triton X-100) across labs.

Counter-Screens : Test against structurally related enzymes (e.g., phospholipase D) to rule out nonspecific inhibition.

Structural Analysis : Overlay docking models (e.g., AutoDock Vina) with crystallographic data to rationalize binding differences .

Q. What structure-activity relationship (SAR) insights guide optimization of the morpholinoethyl-thioether group?

  • Methodological Answer :

Morpholine Ring Modifications : Replace morpholine with thiomorpholine or piperazine to assess effects on solubility and ATX binding.

Linker Flexibility : Compare ethylene (current) vs. propylene spacers via molecular dynamics simulations (e.g., GROMACS) to optimize conformational stability.

Thioether vs. Sulfone : Oxidize the thioether to sulfone and evaluate changes in potency and metabolic stability (e.g., CYP3A4 microsomal assays).

  • Key Finding : The thioether group enhances membrane permeability but may increase oxidative metabolism, necessitating prodrug strategies .

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